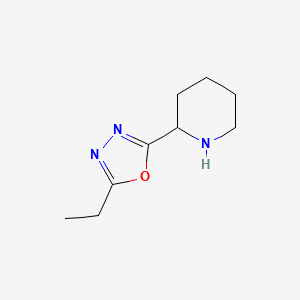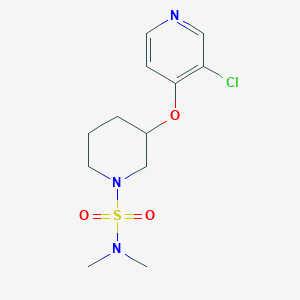
3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a chloropyridine moiety linked to a piperidine sulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. This can be achieved through chlorination of pyridine derivatives under controlled conditions. The subsequent steps involve the formation of the piperidine ring and its sulfonamide functionalization. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are typically employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chloropyridine ring .
Wissenschaftliche Forschungsanwendungen
3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The chloropyridine moiety may bind to certain enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloropyridine-4-yl derivatives: These compounds share the chloropyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine sulfonamides: Compounds with similar piperidine sulfonamide structures but different substituents on the piperidine ring or sulfonamide group.
Uniqueness
3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O3S/c1-15(2)20(17,18)16-7-3-4-10(9-16)19-12-5-6-14-8-11(12)13/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOZVVHGCSHOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2812167.png)
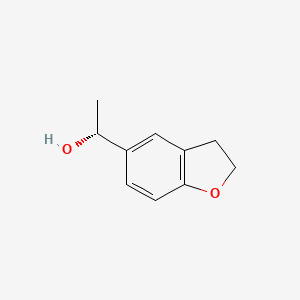
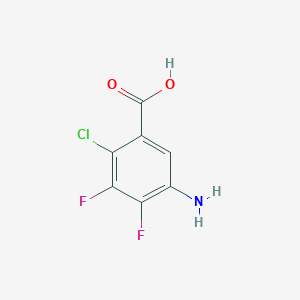
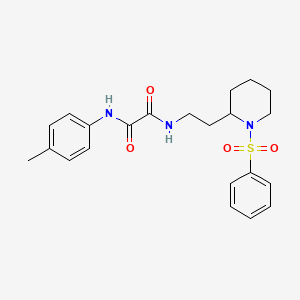

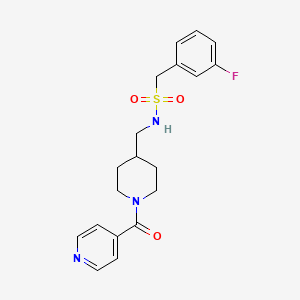
![N-(3,4-dimethylphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812178.png)
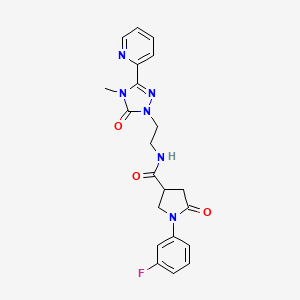
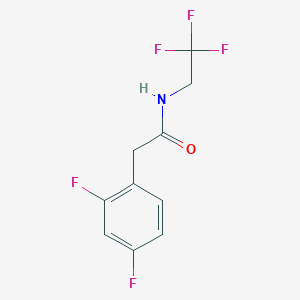
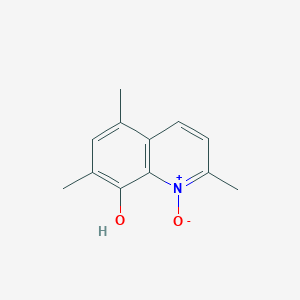
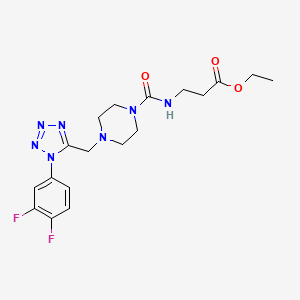
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2812187.png)
![2-(4-chlorophenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812188.png)
